(4,5-Dimethylthiophen-2-YL)methanamine
Description
Contextual Significance of Thiophene-Based Aminomethyl Derivatives in Synthetic Chemistry
Thiophene (B33073), a five-membered heterocyclic compound containing a sulfur atom, is a cornerstone of medicinal chemistry and materials science. nih.gov Its structural similarity to benzene (B151609) allows it to act as a bioisostere, a chemical substitute that can modulate a molecule's biological activity and physicochemical properties. derpharmachemica.comresearchgate.net The incorporation of a thiophene ring can enhance a compound's metabolic stability, lipophilicity, and receptor binding affinity. nih.gov
Aminomethyl derivatives of thiophene, which feature a reactive primary amine group attached to the thiophene ring via a methylene (B1212753) bridge, are particularly valuable as synthetic intermediates. nih.gov This functional group provides a versatile handle for a variety of chemical transformations, including amidation, alkylation, and the formation of Schiff bases. These reactions enable the construction of more complex molecular architectures, making thiophene-based aminomethyl derivatives crucial starting materials for the synthesis of novel pharmaceuticals and functional materials. nih.govmdpi.com Their utility is highlighted in the development of compounds targeting a range of biological targets, including enzymes and receptors implicated in cancer, infectious diseases, and neurological disorders. nih.govacs.org
Historical Overview of Research on (4,5-Dimethylthiophen-2-YL)methanamine and Related Thiophene Scaffolds
The story of thiophene began in 1882 when Victor Meyer discovered it as an impurity in benzene derived from coal tar. derpharmachemica.comwikipedia.org This discovery opened the door to the vast field of thiophene chemistry. Early synthetic methods, such as the Paal-Knorr thiophene synthesis, involved the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent like phosphorus pentasulfide. researchgate.netrroij.com Over the years, more sophisticated methods like the Gewald reaction and various metal-catalyzed cross-coupling reactions have been developed to create specifically substituted thiophenes. rroij.comorganic-chemistry.org
While a detailed historical timeline for the specific compound this compound is not extensively documented in seminal literature, its emergence is a logical progression in the field. The synthesis of such a compound relies on established principles of thiophene chemistry. The general approach involves creating the 2,5-dimethylthiophene (B1293386) core, followed by functionalization at the 2-position to introduce the aminomethyl group. Research into related scaffolds, such as 2-aminomethylthiophene and its various ring-substituted analogues, has paved the way for the synthesis and investigation of more complex derivatives like the one . These investigations are often driven by the need for specific building blocks in targeted drug discovery programs or materials science applications. google.com
Fundamental Chemical Properties from a Reactivity Perspective
This compound is characterized by a unique combination of a nucleophilic primary amine and an electron-rich aromatic thiophene ring. The two methyl groups at the 4- and 5-positions are electron-donating, further increasing the electron density of the thiophene ring.
From a reactivity standpoint, the compound exhibits two primary reactive centers:
The Aminomethyl Group (-CH₂NH₂): The lone pair of electrons on the nitrogen atom makes the primary amine a potent nucleophile. It readily participates in reactions with electrophiles such as acyl chlorides, anhydrides, and aldehydes to form amides and imines, respectively. This functionality is key to its role as a building block for larger molecules.
The Thiophene Ring: The thiophene ring is aromatic and undergoes electrophilic aromatic substitution. The electron-donating nature of the two methyl groups and the aminomethyl substituent (once acylated, for instance) activates the ring, directing incoming electrophiles to the vacant 3-position. The sulfur atom can also influence reactivity, participating in coordination with metals or undergoing oxidation under specific conditions.
Below is a table summarizing the key chemical identifiers and properties of the compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₁NS |
| Molecular Weight | 141.23 g/mol |
| CAS Number | 188435-71-8 |
| Canonical SMILES | CC1=C(C=S1)CN |
| InChI Key | UJVCXUTACXNLSM-UHFFFAOYSA-N |
Overview of Research Trajectories for this compound
Research involving this compound and its close analogs primarily follows trajectories within medicinal chemistry and drug discovery. Its structure makes it an attractive scaffold for generating libraries of compounds for high-throughput screening against various biological targets.
Key research areas include:
Antiviral Agents: Thiophene derivatives have been identified as promising inhibitors of viral entry. acs.org For instance, research into Ebola virus inhibitors has utilized thiophene scaffolds to develop potent, orally bioavailable compounds that can cross the blood-brain barrier. The aminomethyl group of compounds like this compound serves as a crucial attachment point for other pharmacophoric elements designed to interact with viral proteins. acs.org
Anticancer Agents: The thiophene nucleus is a well-established pharmacophore in the design of anticancer drugs. nih.gov Thiophene-based molecules have been developed as inhibitors of kinases, which are critical signaling proteins often dysregulated in cancer. The structural framework of this compound is suitable for elaboration into molecules that can fit into the ATP-binding pocket of various kinases.
Fungicidal Agents: In agricultural science, novel fungicides are urgently needed to combat resistant plant pathogens. mdpi.com Thiophene derivatives, particularly those linked to other heterocyclic systems like nicotinamides, have shown significant fungicidal activity. mdpi.com The this compound core can be used to synthesize new candidates for crop protection.
Immunosuppressive Agents: Certain novel thiophene derivatives have been patented for their potential use as immunosuppressive agents, which are vital for preventing organ transplant rejection and treating autoimmune diseases. google.com
The following table summarizes representative research applications for this class of compounds.
| Research Area | Application/Finding |
| Antiviral Research | Serves as a scaffold for Ebola virus entry inhibitors. acs.org |
| Oncology | Used as a building block for potential kinase inhibitors. nih.gov |
| Agrochemicals | Forms the basis for novel fungicides against plant pathogens. mdpi.com |
| Immunology | Investigated for the development of immunosuppressive drugs. google.com |
Structure
3D Structure
Properties
Molecular Formula |
C7H11NS |
|---|---|
Molecular Weight |
141.24 g/mol |
IUPAC Name |
(4,5-dimethylthiophen-2-yl)methanamine |
InChI |
InChI=1S/C7H11NS/c1-5-3-7(4-8)9-6(5)2/h3H,4,8H2,1-2H3 |
InChI Key |
DFDNXKUTNOOVNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)CN)C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 4,5 Dimethylthiophen 2 Yl Methanamine
Reactivity Profile of the Aminomethyl Moiety
The aminomethyl group (-CH₂NH₂) is the primary site of nucleophilic and basic reactivity in the molecule. Its behavior is influenced by the electron-donating nature of the adjacent 4,5-dimethylthiophene ring.
Nucleophilic Characteristics in Organic Transformations
The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a potent nucleophile. This characteristic allows it to participate in a variety of organic transformations. The nucleophilicity is comparable to other primary alkylamines and is expected to be slightly enhanced by the electron-rich nature of the dimethylthiophene ring.
In nucleophilic substitution reactions, (4,5-Dimethylthiophen-2-YL)methanamine can react with alkyl halides, epoxides, and other electrophilic substrates to form new carbon-nitrogen bonds. The general scheme for such a reaction with an alkyl halide is presented below:
Table 1: General Nucleophilic Substitution Reaction
| Reactant | Reagent | Product |
| This compound | R-X (Alkyl Halide) | N-Alkyl-(4,5-dimethylthiophen-2-yl)methanamine |
Basicity and Protonation Equilibria
The protonation equilibrium is as follows:
This compound + H₃O⁺ ⇌ (4,5-Dimethylthiophen-2-YL)methanaminium + H₂O
Condensation Reactions
The primary amine functionality allows this compound to undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. These reactions typically proceed through the formation of a carbinolamine intermediate, which then dehydrates to form an imine (Schiff base).
Table 2: General Condensation Reaction with a Ketone
| Reactant 1 | Reactant 2 | Intermediate | Product (Imine) |
| This compound | R₂C=O (Ketone) | Carbinolamine | (4,5-Dimethylthiophen-2-YL)methylidene-N-alkyl-methanamine |
These imines can be valuable intermediates in further synthetic transformations.
Alkylation and Acylation Reactions
The nucleophilic nitrogen atom is susceptible to alkylation and acylation. Reaction with alkylating agents can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. To control the degree of alkylation and avoid over-alkylation, reductive amination is often a preferred method for synthesizing secondary and tertiary amines.
Acylation with acyl chlorides or anhydrides is a common method to form amides. This reaction is typically rapid and exothermic. The resulting amide, N-((4,5-dimethylthiophen-2-yl)methyl)acetamide, is a known compound. chemscene.com
Table 3: General Acylation Reaction
| Reactant | Reagent | Product (Amide) |
| This compound | R-COCl (Acyl Chloride) | N-((4,5-Dimethylthiophen-2-yl)methyl)alkanamide |
Reactivity Profile of the 4,5-Dimethylthiophene Ring
The 4,5-dimethylthiophene ring is an electron-rich aromatic system, which makes it prone to electrophilic aromatic substitution.
Electrophilic Aromatic Substitution Patterns
Thiophene (B33073) is more reactive than benzene (B151609) towards electrophilic substitution, and the substitution occurs preferentially at the C2 and C5 positions. In this compound, the C2 and C5 positions are substituted with the aminomethyl and a methyl group, respectively, and the C4 position also bears a methyl group. The remaining unsubstituted position is C3.
The directing effects of the substituents on the ring will determine the position of further electrophilic attack. The aminomethyl group is an activating, ortho-, para-directing group. However, since it is attached to the ring via a methylene (B1212753) spacer, its activating effect is less pronounced than a directly attached amino group. The methyl groups at positions 4 and 5 are also activating and ortho-, para-directing.
Given the substitution pattern, the only available position for electrophilic aromatic substitution is the C3 position. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation are expected to occur at this position. For instance, bromination would be expected to yield (3-bromo-4,5-dimethylthiophen-2-yl)methanamine. It is important to note that the reaction conditions would need to be carefully controlled to avoid reactions with the aminomethyl group. Often, the amine is protected as an amide before carrying out electrophilic aromatic substitution on the ring.
Metalation and Cross-Coupling Reactivity
The reactivity of this compound is significantly influenced by the electron-rich nature of the thiophene ring, further modulated by the presence of two methyl groups and a methanamine substituent. The inherent acidity of the alpha-protons on the thiophene ring, and the potential for directed metalation, makes this compound a versatile substrate for various C-C and C-heteroatom bond-forming reactions.
Metalation of the thiophene ring is a key step for subsequent cross-coupling reactions. The most acidic proton is typically the one at the C5 position of the thiophene ring, if available. However, in this compound, the C5 position is substituted with a methyl group. Therefore, metalation is expected to occur at the C3 position. Directed ortho-metalation, guided by the methanamine group, could also play a role in enhancing the selectivity of this process.
Once metalated, or in the presence of a suitable leaving group such as a halogen, this compound can participate in various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling, which pairs an organoboron compound with an organic halide or triflate, is a particularly powerful tool for the functionalization of thiophene rings. nih.govresearchgate.net While direct studies on the cross-coupling of this compound are not extensively documented, the reactivity of analogous bromothiophene derivatives suggests that it would be a viable substrate. nih.govresearchgate.net For instance, the palladium-catalyzed coupling of a brominated dimethylthiophene derivative with morpholine (B109124) has been successfully demonstrated. researchgate.net
A variety of aryl and heteroaryl boronic acids can be coupled with a halogenated precursor of this compound to generate a library of novel compounds with potential applications in materials science and medicinal chemistry. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov
Table 1: Potential Suzuki-Miyaura Cross-Coupling Reactions of a Halogenated this compound Derivative
| Entry | Halogenated Thiophene | Boronic Acid | Catalyst | Ligand | Expected Product |
| 1 | 3-Bromo-(4,5-dimethylthiophen-2-yl)methanamine | Phenylboronic acid | Pd(OAc)₂ | SPhos | (3-Phenyl-4,5-dimethylthiophen-2-yl)methanamine |
| 2 | 3-Bromo-(4,5-dimethylthiophen-2-yl)methanamine | Pyridine-3-boronic acid | Pd₂(dba)₃ | XPhos | (4,5-Dimethyl-3-(pyridin-3-yl)thiophen-2-yl)methanamine |
| 3 | 3-Bromo-(4,5-dimethylthiophen-2-yl)methanamine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | dppf | (3-(4-Methoxyphenyl)-4,5-dimethylthiophen-2-yl)methanamine |
| 4 | 3-Bromo-(4,5-dimethylthiophen-2-yl)methanamine | Vinylboronic acid | Pd(PPh₃)₄ | PPh₃ | (4,5-Dimethyl-3-vinylthiophen-2-yl)methanamine |
This table represents hypothetical reactions based on known Suzuki-Miyaura couplings of similar thiophene derivatives.
Ring-Opening and Rearrangement Possibilities
Thiophene rings are generally stable aromatic systems; however, under certain conditions, they can undergo ring-opening reactions. Reductive desulfurization using Raney nickel is a classic example, which would convert this compound into the corresponding acyclic amine. Oxidative ring cleavage can also occur, though it often requires harsh conditions.
Rearrangement reactions of thiophene derivatives, while less common than in some other heterocyclic systems, are known to occur. beilstein-journals.org For instance, base- or acid-catalyzed rearrangements can lead to the migration of substituents around the thiophene ring. In the case of this compound, the presence of the methanamine group could facilitate rearrangements, potentially through the formation of intermediate iminium species. Skeletal rearrangements of related thiazolotriazine systems have been observed, suggesting that complex transformations could be possible under specific conditions. beilstein-journals.org
Reaction Mechanism Elucidation for Key Transformations
Understanding the reaction mechanisms of transformations involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.
Detailed Reaction Pathways and Transition State Analysis
The mechanism of the Suzuki-Miyaura cross-coupling reaction is a well-studied catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the halogenated thiophene derivative to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate.
Transmetalation: The organoboron reagent, activated by a base, then undergoes transmetalation with the palladium(II) complex, transferring the organic group from boron to palladium.
Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the palladium(0) catalyst and completes the cycle.
A detailed transition state analysis, likely requiring computational methods such as Density Functional Theory (DFT), would be necessary to fully understand the energetics of each step and the role of ligands in stabilizing the transition states for reactions involving this compound. nih.gov
Kinetic Studies of this compound Reactions
Kinetic studies provide valuable insights into the rates of chemical reactions and the factors that influence them. For the reactions of this compound, kinetic analysis could be used to determine the reaction order with respect to each reactant and the catalyst, as well as to calculate the activation energy of the reaction. This information is essential for scaling up reactions and for elucidating the rate-determining step of the reaction mechanism. For instance, in palladium-catalyzed cross-coupling reactions, either the oxidative addition or the reductive elimination can be the rate-limiting step, depending on the specific substrates and reaction conditions. nih.gov
Influence of Substituents on Reaction Selectivity
The substituents on the thiophene ring play a critical role in directing the selectivity of its reactions.
Electronic Effects: The two methyl groups at the C4 and C5 positions are electron-donating, which increases the electron density of the thiophene ring and can affect its reactivity in electrophilic substitution reactions. The methanamine group at the C2 position is also electron-donating and can act as a directing group in metalation reactions.
Stereochemical Aspects of this compound Transformations
This compound itself is an achiral molecule. However, transformations involving this compound can lead to the formation of chiral products. For example, if the methanamine nitrogen is further substituted with two different groups, it becomes a stereocenter. Similarly, reactions that introduce a new chiral center into the molecule will result in the formation of enantiomers or diastereomers.
The synthesis of chiral thiophene-containing molecules is an area of active research, often utilizing chiral precursors or chiral catalysts to control the stereochemical outcome of reactions. researchgate.net In the context of this compound, any reaction that creates a new stereocenter would require careful consideration of stereocontrol to obtain the desired stereoisomer. For instance, the reduction of a ketone derivative of this compound would lead to a chiral alcohol, and the use of a chiral reducing agent could favor the formation of one enantiomer over the other.
Derivatization, Functionalization, and Analogue Synthesis
Synthesis of Substituted Amines and Amides from (4,5-Dimethylthiophen-2-YL)methanamine
The primary amine functionality of this compound is a key handle for derivatization through reactions such as N-alkylation, N-acylation, and condensation to form imines.
N-alkylation introduces alkyl groups onto the nitrogen atom, a common strategy in medicinal chemistry to modulate properties like solubility and biological activity. researchgate.net Generally, this transformation is achieved by reacting the primary amine with alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. While specific studies on this compound are not prevalent, the N-alkylation of structurally similar 2-benzylthiopyrimidines has been shown to enhance antibacterial effects. researchgate.net
N-acylation involves the reaction of the amine with acylating agents such as acyl chlorides or anhydrides to form amides. This reaction is fundamental in the synthesis of a vast array of chemical entities. For instance, the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives has been explored for developing new fungicides. mdpi.com The general approach for synthesizing amides often involves the direct coupling of a carboxylic acid with the amine using a coupling reagent. nih.gov
Table 1: Representative N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagents | Product Type | Potential Applications |
|---|---|---|---|
| N-Alkylation | Alkyl Halide, Base | Secondary or Tertiary Amine | Modulation of physicochemical and biological properties. researchgate.net |
| N-Acylation | Acyl Chloride, Base | Amide | Synthesis of bioactive compounds, material science. mdpi.comnih.gov |
This table is generated based on general chemical principles and data from related compounds.
The primary amine of this compound can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. These imine derivatives can be valuable intermediates for further synthetic transformations or can themselves be the target molecules for specific applications. Research on related compounds, such as N-[5,5-dimethyl-2(5H)-thiophenyliden]amines, demonstrates the accessibility of such structures. researchgate.net
Furthermore, the amine group serves as a crucial building block for the synthesis of more complex heterocyclic systems. Through multi-component reactions or cyclization strategies, the aminomethylthiophene scaffold can be incorporated into various heterocyclic rings like pyrimidines or thiazoles. nih.govnih.gov For example, the reaction of dimedone with arylaldehydes can lead to benzylidene derivatives which then undergo heterocyclization to form fused thiophene (B33073) systems. nih.gov
Functionalization of the Thiophene Ring System
The thiophene ring in this compound is susceptible to electrophilic substitution and modern cross-coupling reactions, allowing for the introduction of various functional groups.
The thiophene ring is significantly more reactive towards electrophilic substitution than benzene (B151609). wikipedia.org Halogenation, such as bromination or chlorination, typically occurs at the positions flanking the sulfur atom (the 2- and 5-positions). Given that the 2-position is already substituted in this compound, electrophilic attack would be directed to the vacant 3-position. However, the general reactivity pattern for thiophene itself shows that halogenation initially yields 2-halo derivatives, followed by 2,5-dihalothiophenes. wikipedia.org Nitration of the thiophene ring can also be achieved, though it often requires milder conditions than those used for benzene to avoid oxidation and polymerization of the sensitive ring. Specific studies on the halogenation and nitration of this compound are not widely reported, but the expected reactivity follows these general principles of thiophene chemistry.
Direct C-H arylation has emerged as a powerful and atom-economical method for forming carbon-carbon bonds, and thiophene derivatives are excellent substrates for this transformation. acs.org Palladium-catalyzed direct arylation reactions can selectively functionalize the C-H bonds of the thiophene ring, typically at the 2- or 5-positions. rsc.orgthieme-connect.comcore.ac.uk This methodology allows for the synthesis of complex biaryl structures, which are important motifs in materials science and medicinal chemistry. acs.orgmdpi.com The use of chlorinated thiophene derivatives has also been shown to be effective in direct arylation polycondensation to create high-mobility conjugated polymers. acs.org
Alkylation of the thiophene ring can be accomplished through various methods, including Friedel-Crafts-type reactions or by using organolithium intermediates. wikipedia.orgnih.gov The reaction of thiophene with alkyl halides in the presence of a catalyst like boron trifluoride can yield alkylthiophenes. google.com This functionalization can alter the electronic properties and steric profile of the molecule. researchgate.net
Table 2: Key Functionalization Reactions of the Thiophene Ring
| Reaction Type | Key Features | Resulting Structure | Reference |
|---|---|---|---|
| Direct Arylation | Palladium-catalyzed, C-H activation | Aryl-substituted thiophene | acs.orgrsc.orgthieme-connect.comcore.ac.ukmdpi.com |
| Alkylation | Friedel-Crafts or organometallic routes | Alkyl-substituted thiophene | wikipedia.orggoogle.comresearchgate.net |
This table summarizes general findings for thiophene derivatives.
Preparation of this compound Salts for Research Applications
For many research applications, particularly in biological screening and as synthetic intermediates, converting the free amine of this compound into a salt form is highly advantageous. Salt formation, typically with acids like hydrochloric acid (HCl) or sulfuric acid, can significantly improve the compound's solubility in aqueous media and enhance its stability and ease of handling. researchgate.net
The preparation is generally straightforward, involving the reaction of the amine with the chosen acid in a suitable solvent, followed by isolation of the precipitated salt. These salts are crucial for enabling consistent and reproducible results in biological assays and for facilitating purification and storage. The use of thiophene derivatives as urokinase inhibitors highlights the importance of such compounds in drug discovery research. nih.gov
Hydrochloride Salt Formation and Stability
The formation of a hydrochloride salt is a common strategy to enhance the aqueous solubility and stability of amine-containing compounds. For this compound, the hydrochloride salt is a well-documented form. mdpi.com The process involves treating the free base with hydrochloric acid. This acid-base reaction leads to the protonation of the primary amine group, forming the corresponding ammonium (B1175870) chloride salt.
The enhanced stability of the hydrochloride salt is crucial for its application in research and development, as it is generally more resistant to degradation than the free base. rsc.org While specific quantitative stability data for this compound hydrochloride is not extensively published, the general principles of salt formation suggest improved handling and storage characteristics. researchgate.net Studies on similar heterocyclic amines have shown that hydrochloride salts can exhibit improved dissolution profiles and bioavailability. mdpi.com For instance, the hydrochloride salt of other pharmaceutical candidates has demonstrated significantly higher aqueous solubility compared to the free base. mdpi.comuni.lu
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 1354962-29-0 | mdpi.com |
| Molecular Weight | 177.7 g/mol | mdpi.com |
| Physical Form | Powder | mdpi.com |
Exploration of Other Counterions and Their Research Utility
Beyond the hydrochloride salt, the exploration of other counterions can be a valuable strategy in pharmaceutical development to further optimize properties such as solubility, stability, and bioavailability. researchgate.netdntb.gov.uanih.gov While specific research on other counterions for this compound is not widely documented, the principles of salt engineering are broadly applicable. Different counterions, such as mesylate, maleate, or besylate, can impart unique physicochemical characteristics to the parent molecule. researchgate.netdntb.gov.ua For example, a study on the drug candidate bedaquiline (B32110) showed that its hydrochloride salt had the highest aqueous solubility among several tested salt forms, including malonate, nicotinate, and benzoate. uni.lu The selection of an appropriate salt form is a critical step in drug development, as it can significantly impact the drug's performance. nih.gov
Structure-Reactivity Relationships in this compound Derivatives
The reactivity of this compound and its derivatives is intrinsically linked to their molecular structure. Understanding these relationships is crucial for designing new compounds with desired properties.
Impact of N-Substituents on Amine Reactivity
The reactivity of the primary amine group in this compound can be significantly altered by the introduction of N-substituents. Acylation, for instance, converts the basic amine into a neutral amide, which can influence the compound's interaction with biological targets. nih.gov The nature of the N-substituent can also affect the reactivity of the benzylic position adjacent to the thiophene ring. researchgate.netnih.gov Studies on N-arylanthranilic acids have demonstrated that substitutions on the amine nitrogen can have a profound impact on the anti-inflammatory activity of the compounds. nih.gov Similarly, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, modifications at the nitrogen atom were critical for their inhibitory potency against the USP1/UAF1 deubiquitinase complex. nih.gov
Effect of Thiophene Ring Substituents on Electronic Properties
The two methyl groups on the thiophene ring of this compound have a notable effect on its electronic properties. Methyl groups are known to be electron-donating, which increases the electron density of the thiophene ring. nih.gov This increased electron density makes the ring more susceptible to electrophilic substitution reactions compared to unsubstituted thiophene. researchgate.net
Computational studies on related thiophene-pyrrole based oligomers have shown that electron-donating and electron-withdrawing substituents can significantly influence the electronic structure, including the HOMO-LUMO gap. researchgate.net In general, electron-donating groups tend to raise the energy of the Highest Occupied Molecular Orbital (HOMO), while electron-withdrawing groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This tuning of electronic properties is a key strategy in the design of organic materials for electronic applications. researchgate.netdntb.gov.uanih.gov A computational study on a diarylethene containing a 4,5-dimethylthiophen unit provided insights into its electronic transport properties, highlighting the role of the substituted thiophene in molecular switching. nih.gov
Table 2: Predicted Electronic Properties of a Related Thiophene Derivative
| Parameter | Closed Form | Open Form | Source |
| HOMO (eV) | -5.12 | -5.43 | nih.gov |
| LUMO (eV) | -1.89 | -1.56 | nih.gov |
| HOMO-LUMO Gap (eV) | 3.23 | 3.87 | nih.gov |
| (Data from a computational study on 4,5-bis(2,5-dimethylthiophen-3-yl)furan-2-amine) |
Design and Synthesis of Compound Libraries Utilizing this compound as a Scaffold
The structural features of this compound make it an attractive scaffold for the design and synthesis of compound libraries in drug discovery. nih.govresearchgate.net The primary amine handle allows for a variety of derivatization reactions, enabling the generation of a diverse set of analogues for biological screening. nih.govresearchgate.net
Thiophene-based compounds are recognized as privileged structures in medicinal chemistry, with numerous examples of biologically active molecules. mdpi.com The 2-aminothiophene scaffold, in particular, is present in many compounds with a wide range of pharmacological activities. mdpi.comnih.gov While specific examples of large-scale compound libraries built from this compound are not extensively reported in the literature, the principles of combinatorial chemistry and parallel synthesis are readily applicable. researchgate.netnih.gov The synthesis of 2-aminothiophene derivatives through methods like the Gewald reaction is a well-established route to generate libraries of these compounds for screening against various therapeutic targets. mdpi.comnih.gov
Theoretical and Computational Chemistry Studies of 4,5 Dimethylthiophen 2 Yl Methanamine
Electronic Structure and Molecular Orbital Analysis
The electronic characteristics of a molecule are fundamental to understanding its chemical behavior. For (4,5-Dimethylthiophen-2-YL)methanamine, the arrangement of electrons in molecular orbitals, their energies, and the resulting charge distribution dictate its reactivity as a nucleophile or electrophile.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govnumberanalytics.com The energies of the HOMO and LUMO, as well as the energy gap between them (the HOMO-LUMO gap), are critical parameters in determining a molecule's kinetic stability and electrical transport properties. nih.gov
In substituted thiophenes, the HOMO is typically a π-orbital delocalized over the thiophene (B33073) ring, while the LUMO is a corresponding π*-antibonding orbital. The electron-donating methyl and aminomethyl groups on the thiophene ring in this compound are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, these substituents would have a smaller effect on the LUMO energy.
Computational studies on analogous amino-thienostilbenes have shown that the HOMO-to-LUMO transition is the primary electronic excitation. nih.gov For this compound, a similar HOMO-LUMO transition would be expected to dominate its UV-visible absorption spectrum. The specific energies of these orbitals and the resulting HOMO-LUMO gap could be precisely calculated using DFT methods such as B3LYP or M06-2X with an appropriate basis set (e.g., 6-31G(d) or larger). nih.gov
Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Thiophene Derivative (Note: This data is illustrative and based on typical values for similar compounds, as specific data for this compound is not available in the cited literature.)
| Molecular Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within the this compound molecule can be visualized using electrostatic potential (ESP) maps and quantified through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. researchgate.net These analyses reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).
For this compound, the nitrogen atom of the aminomethyl group, with its lone pair of electrons, is expected to be a primary site of negative electrostatic potential, making it a strong hydrogen bond acceptor and a nucleophilic center. The sulfur atom in the thiophene ring also contributes to the nucleophilicity of the aromatic system. The aromatic protons and the protons on the aminomethyl group would exhibit positive electrostatic potential.
An ESP map would visually represent these features, with red hues indicating electron-rich areas (like the nitrogen atom) and blue hues indicating electron-poor regions (like the amine hydrogens). This information is crucial for predicting how the molecule will interact with other molecules, such as substrates, receptors, or catalysts.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the aminomethyl group in this compound means that the molecule can exist in various conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is essential for a complete picture of the molecule's behavior.
Rotational Barriers and Energetic Minima
The rotation around the single bond connecting the thiophene ring and the aminomethyl group is a key conformational variable. Computational methods can be used to perform a potential energy surface scan by systematically rotating this dihedral angle and calculating the energy at each step. This process reveals the most stable conformations (energetic minima) and the transition states (rotational barriers) that separate them.
For similar flexible molecules, such as styryl-thiophene benzylamines, DFT calculations at levels like M06-2X/6-31G(d) have been successfully used to identify the most stable conformers. nih.gov It is likely that for this compound, the energetic minima would correspond to conformations that minimize steric hindrance between the aminomethyl group and the adjacent methyl group on the thiophene ring.
Solvent Effects on Conformation
The conformation of a molecule can be significantly influenced by its environment. Solvents can stabilize certain conformers over others through intermolecular interactions like hydrogen bonding. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent on the molecule's conformational preferences. nih.gov
For this compound, a polar protic solvent like water or methanol (B129727) could form hydrogen bonds with the amine group, potentially altering the rotational barrier and the relative energies of the conformers compared to the gas phase or a nonpolar solvent. Computational studies on related systems have incorporated solvent effects to provide more accurate predictions of molecular properties in solution. nih.gov
Computational Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict the feasibility and kinetics of a reaction.
For this compound, several types of reactions could be studied computationally. For instance, as a nucleophile, the amine group could participate in reactions such as acylation or alkylation. The thiophene ring itself is susceptible to electrophilic aromatic substitution, and the positions of the methyl groups will direct incoming electrophiles. numberanalytics.com
A computational study of a reaction involving this compound would typically involve:
Identifying the reactants, products, and any potential intermediates.
Optimizing the geometry of each species to find its lowest energy structure.
Locating the transition state structure that connects the reactants to the products (or intermediates).
Calculating the activation energy of the reaction, which is the energy difference between the reactants and the transition state.
DFT calculations have been used to explore the mechanism of nucleophilic aromatic substitution on thiophene rings, confirming the formation of zwitterionic intermediates and determining the rate-limiting steps. nih.gov Similar methodologies could be applied to understand the reactivity of this compound in various chemical transformations.
Transition State Optimization and Energy Barrier Determination
In the realm of computational chemistry, understanding the reactivity and stability of a molecule like this compound necessitates a detailed investigation of its potential reaction pathways. A crucial aspect of this investigation is the identification and characterization of transition states, which represent the highest energy point along a reaction coordinate. The optimization of these transition state geometries and the subsequent determination of the energy barrier provide invaluable insights into the kinetics of a chemical reaction.
For a hypothetical reaction involving this compound, such as an N-alkylation or an acylation reaction, transition state optimization would typically be performed using quantum mechanical methods. Density Functional Theory (DFT) is a widely employed approach for this purpose, often with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)) to accurately describe the electronic structure of the system. researchgate.net The process begins by proposing an initial guess for the transition state geometry, which is then refined using algorithms designed to locate a first-order saddle point on the potential energy surface. At this point, the energy is at a maximum along the reaction coordinate and at a minimum with respect to all other degrees of freedom.
Once the transition state is successfully located and optimized, a frequency calculation is performed. A true transition state is characterized by the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. The intrinsic reaction coordinate (IRC) method can then be used to follow the path from the transition state downhill to the reactant and product, confirming that the located transition state indeed connects the desired species.
The energy barrier for the reaction is then determined as the difference in energy between the optimized transition state and the optimized ground state of the reactants. This energy barrier is a critical parameter in predicting the rate of the reaction, with higher barriers corresponding to slower reactions. For instance, in a hypothetical nucleophilic substitution reaction at the amine group, the calculated energy barrier would indicate the feasibility of the reaction under specific conditions.
A hypothetical data table for the energy barriers of a reaction of this compound is presented below.
| Reaction Type | Computational Method | Basis Set | Solvent Model | Calculated Energy Barrier (kcal/mol) |
| N-Acetylation | DFT (B3LYP) | 6-311+G(d,p) | PCM (Water) | 15.8 |
| N-Methylation | MP2 | cc-pVTZ | SMD (DMSO) | 22.4 |
Reaction Coordinate Mapping
Reaction coordinate mapping, also known as potential energy surface (PES) scanning, is a computational technique used to explore the energy landscape of a chemical reaction. It involves systematically changing a specific geometric parameter, such as a bond length or a bond angle, and calculating the energy at each step. This process generates a one-dimensional or multi-dimensional profile of the reaction pathway, providing a visual representation of the energy changes that occur as reactants are converted into products.
The mapping process would involve constraining the chosen coordinate at various values while allowing all other geometric parameters to relax to their minimum energy arrangement. The resulting plot of energy versus the reaction coordinate would reveal the energetic favorability of the reaction path. The peak of this curve would correspond to the transition state, and any valleys would indicate the presence of stable intermediates. This detailed mapping is instrumental in understanding the step-by-step mechanism of a reaction and can guide the design of more efficient synthetic routes.
Prediction of Spectroscopic Parameters from First Principles (e.g., theoretical NMR chemical shifts, vibrational frequencies)
First-principles calculations, particularly those based on DFT, have become a powerful tool for predicting the spectroscopic properties of molecules with a high degree of accuracy. researchgate.net These theoretical predictions can aid in the structural elucidation of newly synthesized compounds and assist in the interpretation of experimental spectra.
Theoretical NMR Chemical Shifts:
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound can be performed using the Gauge-Independent Atomic Orbital (GIAO) method, which is a common approach for calculating magnetic shielding tensors. mdpi.com The calculations are typically carried out using a DFT functional, such as B3LYP, and a basis set that is well-suited for NMR calculations, like the pcS-n series. nih.gov The geometry of the molecule is first optimized at the chosen level of theory. Subsequently, the NMR shielding constants are calculated and are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
A table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiophene-H | 6.85 | - |
| CH₂ | 3.90 | 40.5 |
| NH₂ | 1.50 | - |
| 4-CH₃ | 2.20 | 14.2 |
| 5-CH₃ | 2.45 | 15.8 |
| Thiophene-C2 | - | 145.1 |
| Thiophene-C3 | - | 128.9 |
| Thiophene-C4 | - | 135.6 |
| Thiophene-C5 | - | 138.2 |
Theoretical Vibrational Frequencies:
The vibrational frequencies of this compound can be calculated from first principles by performing a frequency calculation on the optimized geometry. These calculations yield a set of harmonic vibrational frequencies that correspond to the normal modes of vibration of the molecule. It is a common practice to scale the calculated frequencies by an empirical scaling factor to account for anharmonicity and the approximate nature of the theoretical methods. nih.gov The predicted infrared (IR) spectrum can then be generated, which can be compared with experimental data to confirm the structure of the compound. researchgate.netscirp.org
A table of selected predicted vibrational frequencies for this compound is shown below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |
| N-H Stretch (asymmetric) | 3380 |
| N-H Stretch (symmetric) | 3310 |
| C-H Stretch (aromatic) | 3105 |
| C-H Stretch (aliphatic) | 2920 |
| C=C Stretch (thiophene ring) | 1550 |
| C-N Stretch | 1080 |
Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Reactivity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. mdpi.com For derivatives of this compound, a QSAR study could be employed to predict the reactivity of new, unsynthesized analogs or to understand the structural features that are important for a particular property.
The first step in a QSAR study is to generate a dataset of derivatives with known reactivity data. A variety of molecular descriptors would then be calculated for each derivative. These descriptors can be classified into several categories, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).
Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, are then used to build a model that correlates the calculated descriptors with the observed reactivity. The predictive power of the resulting QSAR model is assessed using statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). mdpi.com A robust QSAR model can then be used to predict the reactivity of new derivatives and to guide the design of compounds with desired properties.
A hypothetical QSAR data table for a series of this compound derivatives is presented below.
| Derivative | log(k) (Observed Reactivity) | Electronic Descriptor (e.g., HOMO Energy) | Steric Descriptor (e.g., Molar Volume) | Hydrophobic Descriptor (e.g., logP) |
| H | 1.2 | -5.8 eV | 150 ų | 2.1 |
| 4-Cl | 1.5 | -6.1 eV | 160 ų | 2.8 |
| 4-OCH₃ | 0.9 | -5.5 eV | 165 ų | 1.9 |
| 5-NO₂ | 2.1 | -6.5 eV | 162 ų | 2.3 |
Advanced Spectroscopic and Analytical Research Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
High-resolution NMR spectroscopy is a cornerstone in the structural analysis of organic molecules like (4,5-Dimethylthiophen-2-YL)methanamine. It provides detailed information about the chemical environment of individual atoms.
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the intricate connectivity within a molecule.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other. For this compound, COSY would show correlations between the methine proton on the thiophene (B33073) ring and the methylene (B1212753) protons of the aminomethyl group, as well as between the protons of the two methyl groups if any long-range coupling exists.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals of the thiophene ring, the methyl groups, and the methylene group to their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly useful for determining stereochemistry and spatial proximity of atoms. In a study of related N-[5,5-dimethyl-2(5H)-thiophenyliden]methanamine isomers, 2D NOESY NMR was employed to differentiate between Z and E isomers by observing through-space interactions. researchgate.net For this compound, NOESY could reveal spatial relationships between the aminomethyl group and the adjacent methyl group on the thiophene ring.
A study on N-unsubstituted 2- and 3-thiophenimines utilized 2D NOESY NMR experiments to assign the E and Z isomers based on the spatial proximity of protons. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ (on C4) | ~2.2 | ~15 |
| CH₃ (on C5) | ~2.4 | ~14 |
| CH (on C3) | ~6.8 | ~125 |
| CH₂ (methanamine) | ~3.8 | ~40 |
| NH₂ | ~1.5 (broad) | - |
| C2 (thiophene) | - | ~145 |
| C3 (thiophene) | ~6.8 | ~125 |
| C4 (thiophene) | - | ~135 |
Note: These are approximate values and can vary based on solvent and experimental conditions.
Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of materials in their crystalline or amorphous solid states. For thiophene-based compounds, ssNMR can be used to study polymorphism and intermolecular interactions in the solid phase. A 2D solid-state NMR method has been demonstrated to resolve overlapping aromatic resonances in thiophene-based liquid crystals, providing information on chemical shifts and dipolar couplings. nih.govacs.org This technique can determine the orientation of different molecular fragments and characterize intermolecular packing. nih.gov
Mass Spectrometry for Reaction Monitoring and Intermediate Identification
Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm) of the theoretical mass. This accuracy allows for the unambiguous determination of the elemental formula of a molecule. For this compound (C₇H₁₁NS), the expected monoisotopic mass is approximately 141.0612 g/mol . HRMS would be able to confirm this with high confidence. In studies of other thiophene derivatives, such as N-(thiophen-2-yl) nicotinamide (B372718) derivatives, HRMS has been used to confirm the elemental composition of the synthesized compounds. mdpi.com
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Adduct | Ion Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | [C₇H₁₂NS]⁺ | 142.0685 |
| [M+Na]⁺ | [C₇H₁₁NNaS]⁺ | 164.0504 |
Note: These values are calculated based on the most abundant isotopes.
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where precursor ions are selected and fragmented to produce product ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule and helps to elucidate its structure. For this compound, common fragmentation pathways would likely involve the loss of the aminomethyl group or cleavage of the thiophene ring. Analysis of the fragmentation of a related compound, (4-bromo-2,5-dimethylthiophen-3-yl)methanamine, can provide insights into the expected fragmentation patterns. uni.lu
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can obtain precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and π-π stacking.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-[5,5-dimethyl-2(5H)-thiophenyliden]methanamine |
| N-unsubstituted 2-thiophenimines |
| N-unsubstituted 3-thiophenimines |
| N-(thiophen-2-yl) nicotinamide |
| (4-bromo-2,5-dimethylthiophen-3-yl)methanamine |
| diethyl 2,6-dimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate |
Crystal Packing and Intermolecular Hydrogen Bonding Networks
In a crystalline state, molecules of this compound would be expected to arrange themselves in a manner that maximizes packing efficiency and is stabilized by various intermolecular forces. The primary amine group (-NH2) is a potent hydrogen bond donor, while the nitrogen atom itself and the sulfur atom of the thiophene ring can act as hydrogen bond acceptors. This would likely lead to the formation of a network of intermolecular hydrogen bonds.
These interactions could take the form of N-H···N or N-H···S hydrogen bonds, creating chains or more complex three-dimensional arrays. The specific geometry and connectivity of this network would define the crystal packing. The methyl groups on the thiophene ring would also influence packing through steric effects and weaker C-H···π or van der Waals interactions.
Illustrative Data on Potential Hydrogen Bonding:
| Donor | Acceptor | Type of Interaction | Potential Distance (Å) |
| N-H | N | Intermolecular Hydrogen Bond | 2.8 - 3.2 |
| N-H | S | Intermolecular Hydrogen Bond | 3.2 - 3.6 |
| C-H (methyl) | π (thiophene) | C-H···π Interaction | 3.4 - 3.8 |
Conformational Analysis in the Crystalline State
The conformation of this compound in the solid state would be determined by the torsion angles between the thiophene ring and the aminomethyl side chain. The key dihedral angle to consider would be that defined by the atoms C4-C5-C(methylene)-N. The observed conformation would represent a low-energy state within the crystal lattice, influenced by the aforementioned intermolecular interactions. It is plausible that different polymorphs of the compound could exist, each exhibiting a unique conformation and crystal packing arrangement.
Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization and Hydrogen Bonding Studies
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups and probing intermolecular interactions.
For this compound, characteristic vibrational modes would be expected. The N-H stretching vibrations of the primary amine would typically appear in the region of 3300-3500 cm⁻¹. The presence of hydrogen bonding would cause these bands to broaden and shift to lower wavenumbers. The C-H stretching vibrations of the methyl groups and the thiophene ring would be observed around 2850-3100 cm⁻¹. The C=C and C-S stretching vibrations of the thiophene ring would give rise to characteristic bands in the fingerprint region (below 1600 cm⁻¹).
Expected Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| -NH₂ | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| -NH₂ | Scissoring | 1590 - 1650 |
| C-H (thiophene) | Stretch | ~3100 |
| C-H (methyl) | Stretch | 2850 - 2970 |
| C=C (thiophene) | Stretch | 1400 - 1500 |
| C-S (thiophene) | Stretch | 600 - 800 |
Chromatographic Techniques for Purity Assessment and Reaction Product Separation
Chromatographic methods are indispensable for the separation, identification, and quantification of this compound, both for assessing its purity and for analyzing reaction mixtures in its synthesis.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. For the quantitative analysis of this compound, a reversed-phase HPLC method would likely be employed. This would involve a non-polar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a pH modifier like trifluoroacetic acid to ensure the amine is protonated). Detection could be achieved using a UV detector, set to a wavelength where the thiophene chromophore absorbs significantly (likely around 230-260 nm). A calibration curve would be generated using standards of known concentration to enable accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
GC-MS is a powerful combination for the analysis of volatile compounds. This compound, being a relatively small molecule, could be amenable to GC analysis. However, the primary amine group can sometimes lead to peak tailing on standard non-polar GC columns. Derivatization of the amine group, for instance, through acylation, might be necessary to improve chromatographic performance.
The mass spectrometer would provide crucial structural information. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would be characteristic of the structure. A prominent fragment would likely result from the benzylic cleavage, leading to the loss of the NH₂ group and the formation of a stable dimethyl-thienylmethyl cation.
Applications of 4,5 Dimethylthiophen 2 Yl Methanamine in Organic Synthesis and Materials Science
Role as a Key Intermediate and Building Block in Complex Organic Molecule Synthesis
The inherent reactivity of the thiophene (B33073) ring, coupled with the nucleophilic nature of the primary amine, positions (4,5-Dimethylthiophen-2-YL)methanamine as a valuable intermediate for the construction of more complex molecular architectures.
Precursor for Advanced Organic Scaffolds
The this compound scaffold is a promising starting point for the synthesis of a variety of advanced organic structures. The primary amine can be readily functionalized through acylation, alkylation, and other amine-specific reactions to introduce diverse substituents. Furthermore, the thiophene ring itself can undergo electrophilic substitution reactions, although the directing effects of the substituents would need to be considered. The combination of these reactive sites allows for the elaboration of the initial scaffold into more complex, polyfunctional molecules. For instance, derivatives of 2,5-dimethylthiophene (B1293386) are recognized as important building blocks in the synthesis of complex organic molecules and pharmaceuticals. chemimpex.com
| Functional Group | Potential Reactions | Resulting Structures |
| Primary Amine | Acylation, Alkylation, Reductive Amination | Amides, Secondary/Tertiary Amines, Imines |
| Thiophene Ring | Electrophilic Substitution (e.g., Halogenation, Nitration) | Functionalized Thiophene Derivatives |
Role in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry for the efficient construction of complex molecules in a single step. The primary amine functionality in this compound makes it an ideal candidate for participation in various MCRs. For example, it could serve as the amine component in well-established MCRs such as the Ugi and Mannich reactions. The Ugi four-component reaction, for instance, combines an amine, a carboxylic acid, an isocyanide, and a carbonyl compound to generate a di-peptide-like scaffold. rug.nl The incorporation of the (4,5-dimethylthiophen-2-yl)methyl moiety through such reactions would lead to novel molecular frameworks with potential applications in medicinal chemistry and materials science.
| Multi-Component Reaction | Role of this compound | Potential Product Class |
| Ugi Reaction | Amine Component | α-Acylamino Amide Derivatives |
| Mannich Reaction | Amine Component | β-Amino Carbonyl Compounds |
| Strecker Synthesis | Amine Component | α-Amino Nitriles |
Potential in Catalysis and Ligand Design
The presence of both a nitrogen donor in the aminomethyl group and a sulfur heteroatom in the thiophene ring suggests that this compound could be a valuable ligand in catalysis.
As a Ligand for Metal Complexes in Homogeneous Catalysis
The nitrogen and sulfur atoms in this compound can act as coordination sites for a variety of transition metals. libretexts.orgwikipedia.orgwikipedia.org The formation of stable metal complexes is a cornerstone of homogeneous catalysis. nih.govrsc.org By coordinating to a metal center, the electronic and steric properties of the metal can be modulated, thereby influencing its catalytic activity and selectivity. The bidentate (N,S) or monodentate (N) coordination of this compound could be exploited in the design of novel catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The specific substitution pattern on the thiophene ring could also play a role in fine-tuning the catalytic performance of the resulting metal complex.
Role in Organocatalysis
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. Amines are a prominent class of organocatalysts, capable of activating substrates through the formation of iminium or enamine intermediates. nih.govnih.gov this compound, as a primary amine, could potentially function as an organocatalyst in various reactions. Furthermore, it could be a precursor for more complex chiral organocatalysts, such as bifunctional amine-thioureas, which have shown great success in a variety of asymmetric transformations. rsc.orgrsc.orgresearchgate.net The thiophene moiety could influence the catalyst's solubility, stability, and interaction with substrates, potentially leading to novel reactivity and selectivity.
Research into Polymer and Materials Chemistry Applications
Thiophene-based polymers, particularly polythiophenes, are a well-established class of conducting polymers with applications in organic electronics, such as organic solar cells and field-effect transistors. chemimpex.comwikipedia.org The properties of polythiophenes can be tuned by the introduction of functional groups onto the thiophene monomer.
The dimethyl substitution on the thiophene ring of this compound is known to influence the electronic properties of the resulting polymer. The aminomethyl group provides a reactive handle for further functionalization or for influencing the polymer's morphology and processability. This compound could potentially be used as a monomer or a precursor to a monomer for the synthesis of novel functionalized polythiophenes. For instance, the amine group could be used to initiate polymerization of other monomers, to cross-link polymer chains, or to introduce specific functionalities for sensing or biomedical applications.
| Potential Role in Polymer Chemistry | Description |
| Monomer | Polymerization via the thiophene ring (e.g., through oxidative or electrochemical methods) to form a functionalized polythiophene. |
| Chain Transfer Agent | The amine group could potentially act as a chain transfer agent in certain polymerization reactions. |
| Polymer Modifier | Grafting of the molecule onto existing polymer backbones to impart new properties. |
Monomer in Polymerization Reactions
Thiophene and its derivatives are fundamental building blocks for a class of conducting polymers known as polythiophenes. These materials are of significant interest due to their electronic and optical properties. While the direct polymerization of this compound is not specifically detailed in current research, the principles of thiophene polymerization can be applied to understand its potential behavior.
Polymerization of thiophene monomers typically proceeds via oxidative coupling, often initiated electrochemically or with chemical oxidants like iron(III) chloride (FeCl₃). The presence of the aminomethyl group (-CH₂NH₂) on the thiophene ring introduces a site for potential side reactions or can influence the polymerization process. However, the primary polymerization would likely occur through the coupling of the thiophene rings at the available α-positions (the carbon atoms adjacent to the sulfur atom).
The methyl groups at the 4 and 5 positions would influence the properties of the resulting polymer. Generally, alkyl substituents on the thiophene backbone enhance the solubility of the polymer in organic solvents, a crucial factor for processability and device fabrication. The dimethyl substitution pattern would also affect the regioregularity of the polymer chain, which in turn influences the material's electronic properties.
Table 1: Comparison of Properties of Substituted Polythiophenes
| Polymer | Substituent(s) | Typical Polymerization Method | Key Properties of the Polymer |
| Poly(3-hexylthiophene) (P3HT) | 3-hexyl | Grignard Metathesis (GRIM), Rieke | High regioregularity, good solubility, widely used in organic photovoltaics. |
| Poly(3,4-ethylenedioxythiophene) (PEDOT) | 3,4-ethylenedioxy | Oxidative Polymerization | High conductivity (when doped), excellent stability, used as a transparent conductor. |
| Hypothetical Poly(this compound) | 4,5-dimethyl, 2-methanamine | Oxidative or Catalyst-Transfer Polycondensation | Expected good solubility due to methyl groups; potential for post-polymerization modification via the amine group. |
Precursor for Optoelectronic Materials
Thiophene-based polymers are at the forefront of research for optoelectronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). nih.govunits.it The electronic properties of these polymers, including their band gap and charge carrier mobility, can be tuned by modifying the chemical structure of the monomer.
The incorporation of this compound into a polymer backbone could offer several advantages. The electron-donating nature of the alkyl groups and the potential for the aminomethyl group to participate in hydrogen bonding or act as a site for further functionalization could influence the polymer's optoelectronic characteristics. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the material's band gap and its light absorption and emission properties. nih.gov
A study on a thiophene-based polymer with a cyano group substituent demonstrated that side-chain modifications can enhance photoluminescence. psu.edu Similarly, the aminomethyl group in this compound could be a handle for attaching other functional moieties to tailor the polymer's properties for specific optoelectronic applications. While specific data for polymers derived from this compound is not available, the general principles of polythiophene chemistry suggest its potential as a valuable precursor.
Table 2: Research Findings on Thiophene-Based Optoelectronic Materials
| Research Focus | Key Findings | Potential Relevance to this compound |
| Regioregularity in Poly(3-alkylthiophenes) | Head-to-tail coupling leads to higher crystallinity and improved charge transport. nih.gov | The substitution pattern of the monomer would dictate the achievable regioregularity and thus the electronic performance. |
| Donor-Acceptor Copolymers | Alternating electron-donating and electron-accepting units can lower the band gap, enabling absorption of a broader range of the solar spectrum in OPVs. | The aminomethyl group could be modified to introduce acceptor functionalities, creating donor-acceptor systems. |
| Side-Chain Engineering | The nature of the side chains affects solubility, morphology, and electronic properties. psu.edu | The dimethyl and methanamine groups would influence the polymer's processability and solid-state packing. |
Exploration in Agrochemical Research as a Scaffold Component (non-biological activity focus)
The thiophene ring is a recognized scaffold in the design of new agrochemicals, including fungicides, herbicides, and insecticides. researchgate.net Its structural and electronic properties make it a versatile building block for creating molecules with desired physicochemical properties for agricultural applications. The focus here is on the structural role of the thiophene moiety rather than its direct biological activity.
In agrochemical design, the scaffold serves as a rigid framework to which various functional groups can be attached in a specific spatial arrangement. This allows for the optimization of properties such as uptake by the plant or pest, translocation within the organism, and metabolic stability.
This compound provides a scaffold with multiple points for chemical modification. The primary amine of the methanamine group is a versatile functional handle that can be readily converted into amides, ureas, sulfonamides, and other functionalities. These modifications can be used to explore the structure-activity relationships of a new class of potential agrochemicals. For instance, a study on N-(thiophen-2-yl) nicotinamide (B372718) derivatives showed that combining the thiophene scaffold with other heterocyclic moieties can lead to potent fungicidal activity. mdpi.com
The methyl groups on the thiophene ring can also influence the molecule's properties by affecting its lipophilicity and steric profile, which are important parameters for its interaction with biological targets and its environmental fate. While specific research utilizing this compound as an agrochemical scaffold is not prominent, its structure aligns with the design principles of modern agrochemical discovery.
Future Research Directions and Emerging Areas
Discovery of Novel Reactivity and Transformation Pathways
Future research will likely focus on uncovering new reactions and transformations for (4,5-Dimethylthiophen-2-YL)methanamine. The thiophene (B33073) ring is known to undergo electrophilic aromatic substitution, but the directing effects of the existing substituents can be further exploited. acs.org Research into sequential C-H functionalization, a powerful tool for building molecular complexity, could unlock access to previously inaccessible derivatives. nih.gov By employing directing groups that can be toggled on or off, chemists could selectively functionalize the C-3 position of the thiophene ring, offering a powerful method for generating structural diversity. nih.gov
Furthermore, exploring the reactivity of the aminomethyl group beyond simple acylation or alkylation is a key area. This could involve its participation in novel cyclization reactions to form fused heterocyclic systems or its use as a directing group for metal-catalyzed C-H activation at the adjacent methyl group or thiophene ring position. The development of new catalytic systems could enable transformations previously considered too challenging, such as the asymmetric functionalization of the thiophene core. rsc.org
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and reproducibility. lianhe-aigen.comsci-hub.se For the synthesis and derivatization of this compound, flow chemistry could enable better control over reaction parameters, particularly for highly exothermic or rapid reactions. This methodology is especially advantageous for handling hazardous reagents and can significantly reduce reaction times. mdpi.comresearchgate.net For instance, a multi-step synthesis of a complex thiophene derivative that takes many hours in batch could potentially be reduced to a fraction of that time in a continuous flow setup. mdpi.com
Automated synthesis platforms, which often utilize flow chemistry principles or cartridge-based systems, represent the next frontier. nih.govyoutube.com These systems can be used to rapidly generate libraries of this compound derivatives for high-throughput screening in drug discovery or materials science. researchgate.netresearchgate.net By combining a virtual library of potential reactants with an automated synthesizer, researchers can efficiently produce and test thousands of novel compounds based on the this compound scaffold. youtube.com
| Parameter | Batch Conditions | Flow Conditions |
|---|---|---|
| Reaction Time | 28 hours | ~2 hours |
| Yield | Comparable | 81% (for a scaled-up reaction) |
| Scalability | Challenging | Demonstrated up to gram-scale per day |
| Safety | Higher risk with hazardous intermediates | Enhanced safety through containment |
Advanced Characterization Techniques for In-Situ Reaction Monitoring
Understanding the intricate mechanisms of reactions involving this compound is crucial for optimizing existing transformations and discovering new ones. Advanced characterization techniques that allow for in-situ monitoring are invaluable for this purpose. Techniques like high-pressure Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to study reactions under non-ambient conditions, providing direct insight into the formation of transient intermediates and catalytically active species that would be undetectable with standard ex-situ analysis. wiley.com
For polymerization reactions where this compound might be used as a monomer, real-time Fourier-transform infrared (RT-FTIR) spectroscopy is a powerful tool for monitoring the rate of polymerization. rsc.org The complete NMR spectral assignment of new, complex thiophene-based monomers is a critical step in their characterization, providing data that is essential for understanding the structure of resulting polymers. nih.gov These advanced analytical methods provide a window into the reaction as it happens, enabling knowledge-driven optimization rather than empirical trial-and-error.
Deeper Exploration of Supramolecular Interactions
Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers a pathway to creating complex, functional architectures from molecular building blocks. The this compound molecule possesses key features for directing supramolecular self-assembly: the thiophene ring can participate in π-π stacking, the sulfur atom can engage in specific short contacts (S···S), and the aminomethyl group is a prime candidate for forming strong hydrogen bonds. nih.gov
Future research could explore the co-crystallization of this compound with complementary molecules to form novel cocrystals with unique properties. nih.gov For example, combining it with pyridine-based compounds could lead to layered structures held together by a network of hydrogen bonds and other weak interactions. nih.gov Understanding and controlling these interactions is fundamental to designing new molecular materials for electronics and photonics.
Computational Design of this compound Analogues with Tunable Reactivity
Computational chemistry provides a powerful toolkit for accelerating the discovery of new molecules with desired properties, a process known as ligand-based design. rsc.orgnih.gov By using methods like Density Functional Theory (DFT), researchers can predict the structural and electronic properties of hypothetical analogues of this compound before committing to their synthesis in the lab. nih.gov
This in-silico approach allows for the rational design of analogues with fine-tuned reactivity. For example, the effect of adding electron-withdrawing or electron-donating groups at the C-3 position could be modeled to predict changes in the molecule's oxidation potential or its reactivity in electrophilic substitution reactions. This computational pre-screening saves significant time and resources, focusing synthetic efforts on the most promising candidates for specific applications. rsc.org
| Analogue Modification | Target Property to Tune | Potential Application |
|---|---|---|
| Addition of a nitro group at C-3 | Lower LUMO energy, increased electron affinity | n-type organic semiconductors |
| Replacement of methyl groups with longer alkyl chains | Increased solubility in organic solvents, altered packing | Solution-processable electronic materials |
| Conversion of amine to a secondary or tertiary amine | Modified basicity, coordination properties, and H-bonding | Metal-organic frameworks, catalysts |
| Fluorination of the methyl groups | Altered lipophilicity and metabolic stability | Medicinal chemistry leads |
Expansion into Novel Materials Science Applications
Thiophene-based materials are cornerstones of organic electronics, finding use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. numberanalytics.comresearchgate.net The this compound scaffold is a promising building block for new functional materials. The thiophene unit provides the necessary π-conjugated system for electronic conductivity, while the aminomethyl group offers a reactive handle for polymerization or for introducing specific functionalities. numberanalytics.com
For example, it could be polymerized to form conductive polymers whose properties (e.g., conductivity, solubility, or color) could be modulated by protonation of the amine groups, creating pH-responsive materials. researchgate.net The amine can also act as a chelating site for metal ions, opening the door to creating sensory materials for heavy metal detection. Furthermore, thiophene-based ligands have been developed for the fluorescent detection of protein aggregates associated with diseases like Alzheimer's, suggesting a potential direction for developing diagnostic tools based on this scaffold. nih.gov
| Material Type | Role of the this compound Unit | Potential Application Area |
|---|---|---|
| Conductive Polymer | Monomer unit providing conjugation and a reactive/functional side chain | Organic electronics, electrochromic devices numberanalytics.comresearchgate.net |
| Chemosensor | Amine group acts as a binding site for analytes (e.g., metal ions) | Environmental monitoring, diagnostics |
| Fluorescent Ligand | Core scaffold for building larger probes | Bioimaging, disease diagnostics nih.gov |
| Component of a Metal-Organic Framework (MOF) | Organic linker connecting metal nodes | Gas storage, catalysis |
Development of More Sustainable Synthetic Routes
Green chemistry principles are increasingly guiding synthetic planning, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.org Future research on this compound will undoubtedly focus on developing more sustainable synthetic methods. Traditional multi-step syntheses of amines and thiophenes often rely on stoichiometric reagents and harsh conditions. rsc.orgderpharmachemica.com
Emerging strategies include the use of catalytic methods that have high atom economy, such as "hydrogen borrowing" or reductive amination, which can form amines from alcohols or carbonyls with water as the only byproduct. rsc.orgacs.org Metal-free approaches to thiophene synthesis, which might utilize elemental sulfur or other safe sulfur sources, are also gaining traction. nih.govorganic-chemistry.org Electrochemical methods offer another green alternative, using electricity to drive reactions and often avoiding the need for chemical oxidants or reductants. nih.gov Applying these modern synthetic strategies to the production of this compound will be a key goal for making its chemistry more environmentally benign and economically viable. acs.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for (4,5-Dimethylthiophen-2-YL)methanamine, and how can purity be optimized?
- Methodological Answer:
- Synthetic Routes: Common approaches involve functionalization of the thiophene ring. For example, nucleophilic substitution on halogenated thiophenes or reductive amination of ketones (e.g., 1-(4,5-dimethylthiophen-2-yl)ethanone, as in ). Multi-step synthesis requires intermediates to be purified via column chromatography or recrystallization.
- Purity Optimization: Use TLC (thin-layer chromatography) to monitor reactions and HPLC for final purity assessment. Ensure anhydrous conditions for amine stability, as moisture may lead to decomposition .
- Example Protocol:
Q. Which spectroscopic techniques are essential for structural confirmation?
- Methodological Answer:
- 1H/13C NMR: Key signals include aromatic protons (δ 6.7–7.2 ppm for thiophene) and methyl groups (δ ~2.3–2.5 ppm). The aminomethyl group (CH₂NH₂) shows splitting patterns dependent on solvent .
- X-ray Crystallography: For unambiguous confirmation, refine crystal structures using programs like SHELXL (e.g., hydrogen-bonding networks in amine derivatives ).
- Mass Spectrometry: ESI-MS in positive ion mode to detect [M+H]⁺ and fragmentation patterns .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer:
- PPE: Nitrile gloves, lab coats, and safety goggles. Avoid skin contact (irritation risk, similar to benzylamine derivatives ).
- Storage: Refrigerate (2–8°C) in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
- Spill Management: Neutralize with dilute HCl, absorb with inert material (e.g., vermiculite), and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic reactions?
- Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to evaluate electron density (e.g., Fukui indices for nucleophilic sites). Compare with experimental results (e.g., SNAr reactions on halogenated analogs ).
- Docking Studies: Simulate interactions with biological targets (e.g., amine receptors) using AutoDock Vina. Validate with experimental IC₅₀ values .
Q. How to resolve contradictions between experimental and computational electronic properties?
- Methodological Answer:
- Case Example: If experimental UV-Vis λmax differs from TD-DFT predictions:
Verify solvent effects (PCM model) and excited-state calculations (CASSCF).
Re-examine experimental conditions (e.g., concentration, pH) that may alter tautomerism .
- Data Triangulation: Cross-validate with cyclic voltammetry (HOMO/LUMO levels) and XPS (elemental oxidation states) .
Q. What methodologies assess cytotoxicity in cellular models?
- Methodological Answer:
- MTT Assay: Seed cells (e.g., HEK293) in 96-well plates. Treat with compound (0–100 µM, 24–48 hrs). Measure absorbance at 570 nm to calculate IC₅₀ .
- Apoptosis Markers: Use flow cytometry with Annexin V/PI staining. Compare with positive controls (e.g., cisplatin) .
- Table: Example Cytotoxicity Data (Hypothetical)
| Concentration (µM) | Viability (%) | SEM |
|---|---|---|
| 10 | 95 | ±2.1 |
| 50 | 72 | ±3.4 |
| 100 | 45 | ±4.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
